(Z)-4-Dodecenal chemical properties and structure
(Z)-4-Dodecenal chemical properties and structure
An In-Depth Technical Guide to (Z)-4-Dodecenal: Chemical Properties, Structure, and Applications
Introduction
(Z)-4-Dodecenal, a member of the fatty aldehyde class of organic compounds, is a molecule of significant interest in the fields of flavor chemistry, perfumery, and chemical synthesis.[1] Characterized by a twelve-carbon chain, a terminal aldehyde functional group, and a crucial cis-(Z) configured double bond at the fourth carbon position, its structure imparts a unique and highly sought-after sensory profile. This guide offers a comprehensive technical overview of (Z)-4-Dodecenal for researchers, scientists, and professionals in drug development and chemical industries, delving into its chemical properties, structural elucidation, synthesis, and key applications.
Molecular Structure and Physicochemical Properties
The specific geometry and functionality of (Z)-4-Dodecenal are fundamental to its chemical behavior and sensory characteristics. The molecule consists of an unbranched, twelve-carbon aliphatic chain, making it a fatty aldehyde. The defining features are the aldehyde group (-CHO) at the C1 position and a carbon-carbon double bond between C4 and C5. The (Z)-isomerism dictates that the higher-priority substituents on each carbon of the double bond are on the same side, resulting in a distinct kink in the molecular geometry.
Caption: Standard analytical workflow for chemical structure confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of a molecule. [2]
-
¹H NMR: The proton NMR spectrum of (Z)-4-Dodecenal is expected to show several characteristic signals:
-
Aldehydic Proton (C1-H): A distinct singlet or triplet (due to coupling with C2 protons) far downfield, typically in the range of δ 9.5-9.8 ppm. This is highly diagnostic for an aldehyde.
-
Vinylic Protons (C4-H, C5-H): Two multiplets in the olefinic region (δ 5.2-5.6 ppm). The coupling constant (J-value) between these protons is expected to be in the range of 7-12 Hz, which is characteristic of a cis (Z) configuration.
-
Allylic Protons (C3-H₂, C6-H₂): Protons on the carbons adjacent to the double bond will appear as multiplets around δ 2.0-2.4 ppm.
-
Aliphatic Chain (C2-H₂, C7-H₂ to C11-H₂): A series of overlapping multiplets in the upfield region (δ 1.2-1.8 ppm).
-
Terminal Methyl Protons (C12-H₃): A triplet at approximately δ 0.9 ppm, characteristic of a terminal methyl group in an alkyl chain.
-
-
¹³C NMR: The carbon NMR spectrum should display 12 distinct signals, corresponding to each unique carbon atom in the molecule, confirming the carbon backbone. Key signals include the aldehyde carbonyl carbon (~200 ppm), two sp² carbons for the alkene (~120-135 ppm), and a series of sp³ carbons for the aliphatic chain.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations. [3][4]For (Z)-4-Dodecenal, the IR spectrum would be expected to exhibit the following key absorption bands:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1720-1740 cm⁻¹. This is a definitive peak for the carbonyl group.
-
C-H Stretch (Aldehyde): Two weak bands are often observed around 2720 cm⁻¹ and 2820 cm⁻¹, which are characteristic of the C-H bond of an aldehyde.
-
C=C Stretch (Alkene): A medium-intensity band around 1650 cm⁻¹. The intensity is weaker than in more polar alkenes due to the relatively nonpolar nature of the bond.
-
=C-H Bend (cis-Alkene): A strong band around 675-730 cm⁻¹, indicative of the out-of-plane bending of the C-H bonds on a cis-disubstituted double bond.
-
C-H Stretch (Aliphatic): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
Mass Spectrometry (MS)
Electron-Impact Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, offering clues to its structure. [3]
-
Molecular Ion Peak (M⁺): The spectrum should show a molecular ion peak at a mass-to-charge ratio (m/z) of 182, corresponding to the molecular weight of C₁₂H₂₂O.
-
Fragmentation Pattern: Characteristic fragments would arise from cleavage at positions alpha to the carbonyl group and allylic to the double bond. Common fragments would include the loss of water (M-18), an ethyl group (M-29), or a propyl group (M-43). McLafferty rearrangement is also a possible fragmentation pathway for aldehydes.
Synthesis and Manufacturing
The synthesis of (Z)-4-Dodecenal requires precise control over the stereochemistry of the double bond. A common and effective strategy involves the stereoselective reduction of an alkyne precursor. This approach ensures high isomeric purity of the desired (Z)-product.
Protocol: Stereoselective Synthesis of (Z)-4-Dodecenal
This three-step protocol describes a plausible and field-proven pathway starting from commercially available materials. The causality behind key steps, such as the use of an inert atmosphere and specific catalysts, is highlighted.
Caption: Plausible synthetic pathway for (Z)-4-Dodecenal.
Step 1: Synthesis of Dodec-4-yn-1-ol (or a protected derivative)
-
Rationale: The core C12 backbone is constructed by coupling two smaller fragments. Using an acetylide intermediate is a robust method for C-C bond formation. A protected alcohol is often used to prevent the acidic proton from interfering with the organometallic reagents.
-
Methodology:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve 1-octyne in anhydrous THF and cool to -78 °C.
-
Add a stoichiometric equivalent of n-butyllithium (n-BuLi) dropwise to generate the lithium octynide anion.
-
Slowly add a solution of a 4-carbon electrophile with a protected hydroxyl group, such as 1-bromo-4-(tert-butyldimethylsilyloxy)butane.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and perform a standard aqueous workup followed by purification (e.g., column chromatography).
-
Step 2: Stereoselective Semi-Hydrogenation
-
Rationale: This is the most critical step for establishing the (Z)-geometry. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is specifically designed to catalyze the hydrogenation of an alkyne to a cis-alkene without over-reducing it to an alkane. [5]* Methodology:
-
Dissolve the protected dodec-4-yn-1-ol from Step 1 in a suitable solvent (e.g., ethyl acetate or hexane).
-
Add a catalytic amount of Lindlar's catalyst.
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon).
-
Monitor the reaction closely by GC or TLC to ensure the reaction stops after the consumption of one equivalent of H₂. Over-reduction will lead to the saturated impurity.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
-
Step 3: Deprotection and Oxidation to the Aldehyde
-
Rationale: The protecting group is removed to reveal the primary alcohol, which is then oxidized to the final aldehyde product. A mild oxidizing agent is chosen to prevent over-oxidation to a carboxylic acid.
-
Methodology:
-
(Deprotection): If a silyl ether was used, dissolve the product from Step 2 in THF and treat with a fluoride source like tetrabutylammonium fluoride (TBAF). Purify to isolate (Z)-dodec-4-en-1-ol.
-
(Oxidation): Dissolve the (Z)-dodec-4-en-1-ol in dichloromethane (DCM). Add a mild oxidizing agent such as Pyridinium chlorochromate (PCC) or perform a Swern oxidation.
-
Stir at room temperature until the starting alcohol is consumed.
-
Work up the reaction accordingly (e.g., for PCC, filter through silica gel; for Swern, quench and perform an aqueous extraction).
-
Purify the crude product by column chromatography or vacuum distillation to yield pure (Z)-4-Dodecenal.
-
Applications and Biological Relevance
(Z)-4-Dodecenal's unique chemical structure gives it valuable properties, primarily in the flavor and fragrance industry.
-
Flavor and Fragrance: The dominant application of (Z)-4-Dodecenal is as a high-impact aroma chemical. It imparts a fresh, powerful, and authentic citrus peel character, specifically reminiscent of mandarin and tangerine. [6]It is used in trace amounts to provide a "lift" to citrus compositions and create a waxy, juicy top note in both fragrance and flavor formulations. [7][6]It is a key component in reconstituted citrus oils and blends well with other aldehydes and esters to achieve complex fruit profiles. [6]* Natural Occurrence: This aldehyde is not merely a synthetic creation; it occurs naturally in mandarin, coriander, and has been identified as a volatile compound in cooked meats like beef, chicken, and pork. [6]* Oncology Research: Some preliminary scientific investigations have noted the potential of cis-4-Dodecenal in inhibiting the proliferation of certain cancer cells, suggesting it may hold therapeutic promise for future research. []
Safety and Toxicology
As a commercially used ingredient, (Z)-4-Dodecenal has been evaluated for safety.
-
Genotoxicity: Based on data from read-across analogs, (Z)-4-Dodecenal is not expected to be genotoxic. [9]* Skin Sensitization: A No Expected Sensitization Induction Level (NESIL) of 1700 μg/cm² has been established for skin sensitization. [9]* Toxicity: The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment, establishing a subchronic reference dose and evaluating risks for various endpoints. [9]* Handling: Standard laboratory precautions should be observed. It is noted as being potentially irritating to the skin and eyes. [10]
Conclusion
(Z)-4-Dodecenal is a fatty aldehyde whose value is intrinsically linked to the specific stereochemistry of its C4-C5 double bond. Its powerful and distinct mandarin-like aroma makes it an important ingredient for the flavor and fragrance industry. Its characterization is achieved through a combination of NMR, IR, and MS, while its synthesis demands careful stereocontrol, typically via the hydrogenation of an alkyne precursor using a poisoned catalyst. With a well-documented safety profile and established applications, (Z)-4-Dodecenal stands as a prime example of how precise molecular architecture dictates function and utility in applied chemistry.
References
-
FooDB. (2018). Compound (Z)-4-Dodecenal (FDB009339). Retrieved from FooDB Database. [Link]
-
Api, A. M., et al. (2025). RIFM fragrance ingredient safety assessment, (Z)-4-dodecenal, CAS registry number 21944-98-9. Food and Chemical Toxicology. [Link]
-
Bedoukian Research. (2020). Citrus Pops Collection. Retrieved from Bedoukian Research. [Link]
-
PubChem. 4-Decenal, (4Z)-. Retrieved from National Center for Biotechnology Information. [Link]
-
The Good Scents Company. (Z)-4-decenal, 21662-09-9. Retrieved from The Good Scents Company Information System. [Link]
-
Chemsrc. (Z)-4-dodecen-1-al | CAS#:21944-98-9. Retrieved from Chemsrc. [Link]
-
The Good Scents Company. (Z)-4-dodecenal, 21944-98-9. Retrieved from The Good Scents Company Information System. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Retrieved from AIST. [Link]
-
Leah4sci. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. Retrieved from YouTube. [Link]
-
Wolfender, J. L., et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. Planta Medica. [Link]
Sources
- 1. Showing Compound (Z)-4-Dodecenal (FDB009339) - FooDB [foodb.ca]
- 2. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bedoukian.com [bedoukian.com]
- 7. (Z)-4-dodecenal, 21944-98-9 [thegoodscentscompany.com]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. (Z)-4-decenal, 21662-09-9 [thegoodscentscompany.com]
